molecular formula C9H11BrO B15050626 [2-(2-Bromoethyl)phenyl]methanol

[2-(2-Bromoethyl)phenyl]methanol

Cat. No.: B15050626
M. Wt: 215.09 g/mol
InChI Key: LAQZNJUSGPDWTH-UHFFFAOYSA-N
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Description

[2-(2-Bromoethyl)phenyl]methanol is a brominated aromatic alcohol with the molecular formula C₉H₁₁BrO. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The compound features a benzyl alcohol moiety (-CH₂OH) attached to a bromoethyl (-CH₂CH₂Br) group at the ortho position of the benzene ring.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

[2-(2-bromoethyl)phenyl]methanol

InChI

InChI=1S/C9H11BrO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5-7H2

InChI Key

LAQZNJUSGPDWTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCBr)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Benzyl Alcohol: One common method involves the bromination of benzyl alcohol to introduce the bromoethyl group. This can be achieved using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a catalyst.

    Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethylene oxide to form the desired compound.

Industrial Production Methods: Industrial production typically involves the bromination of benzyl alcohol under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent like dichloromethane or toluene, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2-Bromoethyl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form [2-(2-Bromoethyl)phenyl]methane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromo group can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution, sodium cyanide (NaCN) in ethanol.

Major Products:

    Oxidation: [2-(2-Bromoethyl)phenyl]aldehyde or [2-(2-Bromoethyl)phenyl]carboxylic acid.

    Reduction: [2-(2-Bromoethyl)phenyl]methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [2-(2-Bromoethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential use in drug development, particularly as a precursor for molecules with biological activity.

Industry:

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(2-Bromoethyl)phenyl]methanol depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which could involve enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bromoethyl Benzene Derivatives

Key Observations:
  • Functional Group Influence: The benzyl alcohol group in [2-(2-Bromoethyl)phenyl]methanol enables hydrogen bonding, affecting solubility and melting point compared to non-hydroxylated analogs (e.g., 2-(2-Bromoethyl)benzaldehyde) . Sulfonate esters (e.g., compound in ) exhibit higher melting points (102–103°C) due to increased molecular rigidity and intermolecular interactions .
  • Reactivity: The bromoethyl group facilitates nucleophilic substitution (SN2), making these compounds valuable for alkylation reactions. For example, derivatives (e.g., pyrolidinylmethylphenylethanol) are synthesized via reactions with pyrrolidine . Aldehyde-containing analogs () participate in condensation reactions, diverging from the alcohol-focused reactivity of [2-(2-Bromoethyl)phenyl]methanol .

Heterocyclic Bromoethyl Derivatives

Table 2: Heterocyclic Bromoethyl Compounds
Compound Name Molecular Formula Key Features Reference
2-(2-Bromoethyl)isoindoline-1,3-dione C₁₀H₈BrNO₂ Gabriel synthesis intermediate; planar phthalimide ring
2-(2-Bromoethyl)pyridine hydrobromide C₇H₉Br₂N Pyridine ring; quaternization potential
N-(2-Bromoethyl)phthalimide C₁₀H₈BrNO₂ Classic amino-protecting group; reacts with Grignard reagents
Key Observations:
  • Heteroatom Effects :
    • Isoindoline-dione () and phthalimide () derivatives exhibit planar structures with π-π stacking, enhancing crystallinity and thermal stability .
    • Pyridine-based compounds () show altered electronic properties due to the nitrogen heteroatom, enabling applications in ionic liquids or surfactants .
  • Synthetic Utility: N-(2-Bromoethyl)phthalimide () is a key intermediate in Gabriel synthesis, contrasting with [2-(2-Bromoethyl)phenyl]methanol’s role in alcohol-based alkylation .

Market and Industrial Relevance

  • Global Demand : Bromoethyl derivatives like 2-(2-bromoethyl)-1,3-dioxane () are used in surfactants and biodegradable materials, with projected market growth (2020–2025) driven by pharmaceutical and agrochemical sectors .
  • Surfactant Synthesis : highlights quaternized bromoethyl esters (e.g., oleic acid-based imidazolium surfactants) for sustainable applications, diverging from aromatic bromoethyl alcohols .

Research Findings and Contradictions

  • Melting Point Variability: The reported melting point of [2-(2-Bromoethyl)phenyl]methanol (61.0–63.8°C vs. literature 55°C) suggests solvent-dependent crystallization .
  • Synthetic Efficiency: achieves 67% yield for a benzo[d][1,3]dioxole derivative, while reports 56% yield for [2-(2-Bromoethyl)phenyl]methanol, reflecting substrate-specific challenges .

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